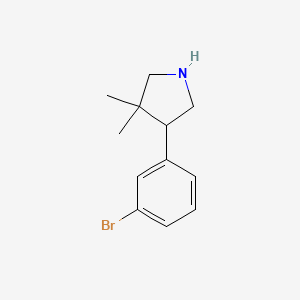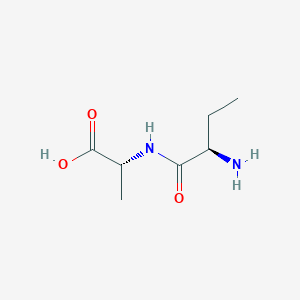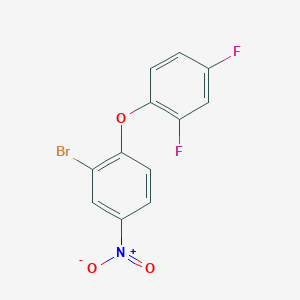
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Vue d'ensemble
Description
The compound “2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene” is a brominated, fluorinated, and nitrated derivative of benzene. It contains a bromine atom, two fluorine atoms, and a nitro group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring with a bromine atom, two fluorine atoms, and a nitro group attached to it. The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the specific arrangement of the bromine, fluorine, and nitro groups on the benzene ring .Applications De Recherche Scientifique
Chemical Synthesis and Intermediate Applications
- Intermediate in Medicinal Applications: 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is used as an intermediate in the synthesis of various medicinal compounds. A study highlighted its role in the preparation of dofetilide, a medication used for treating arrhythmia, emphasizing the importance of reaction conditions such as temperature and solvent choice (Zhai, 2006).
- Development of Electron Transfer Materials: The compound has applications in the development of materials for electron transfer processes. Research on the photoelectrochemical reduction of related compounds like 1-bromo-4-nitrobenzene has shown significant implications in enhancing the efficiency of these processes (Compton & Dryfe, 1994).
Molecular Spectroscopy and Vibrational Analysis
- Vibrational Spectroscopy Studies: The compound's derivatives, such as 1-bromo-2,4-difluorobenzene, have been studied using vibrational spectroscopy to understand their in-plane and out-of-plane vibrations. This research provides insights into the molecular structure and behavior of these compounds (Reddy & Rao, 1994).
Applications in Organic Chemistry
- Synthesis of Chalcone Analogues: In organic chemistry, derivatives of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene can be used in synthesizing chalcone analogues. These reactions, involving alpha-bromoketones, are significant in creating a variety of chalcone analogues for potential use in medicinal chemistry (Curti, Gellis, & Vanelle, 2007).
Advanced Material Science
- Polymer Solar Cells Enhancement: Derivatives of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene have been used to improve the performance of polymer solar cells. The introduction of these compounds into the solar cell matrix enhances electron transfer and increases power conversion efficiency (Fu et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF2NO3/c13-9-6-8(16(17)18)2-4-11(9)19-12-3-1-7(14)5-10(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYLLKYPXKHIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)
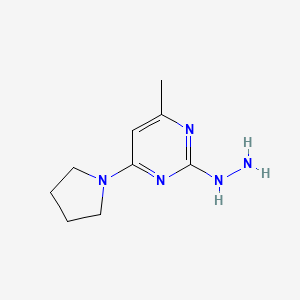

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)
![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)
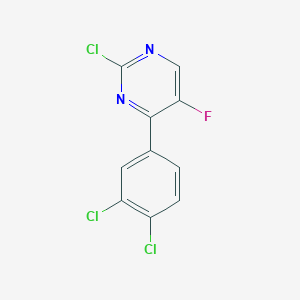
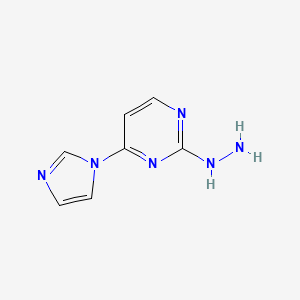
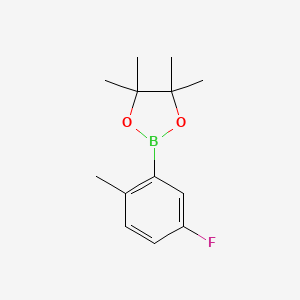
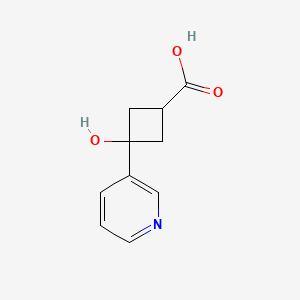
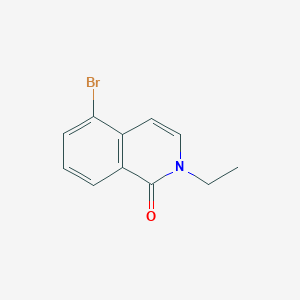
![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)
